molecular formula C8H9NO2 B140551 Methyl 4-aminobenzoate CAS No. 619-45-4

Methyl 4-aminobenzoate

Cat. No.: B140551
CAS No.: 619-45-4
M. Wt: 151.16 g/mol
InChI Key: LZXXNPOYQCLXRS-UHFFFAOYSA-N
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Description

Methyl 4-aminobenzoate, also known as methyl p-aminobenzoate, is an organic compound with the molecular formula C8H9NO2. It is a white to beige crystalline powder that is slightly soluble in water but soluble in alcohol and ether. This compound is commonly used in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-aminobenzoate can be synthesized through the esterification of 4-aminobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may include steps such as purification through recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-aminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis Applications

Organic Synthesis:
Methyl 4-aminobenzoate is utilized in the synthesis of various organic compounds. It serves as a precursor for the production of guanidine alkaloids, including (±)-martinelline and (±)-martinellic acid, via a protic acid-catalyzed hetero Diels-Alder reaction with N-Cbz 2-pyrroline . Additionally, it acts as a dye intermediate and is involved in the preparation of 4-(2-methyl-4-oxo-4H-quinazolin-3-yl)-benzoic acid methyl ester through reactions with 2-acetylamino-benzoic acid .

Pharmaceutical Development:
this compound derivatives have been investigated for their potential as drug candidates targeting glutathione-related enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST). In vitro studies have shown that certain derivatives exhibit strong inhibitory effects on these enzymes, which are crucial for cellular defense against oxidative stress .

Antimicrobial Properties:
Research indicates that derivatives of this compound can possess significant antimicrobial activity. For instance, Schiff bases derived from para-aminobenzoic acid have demonstrated antibacterial effects against methicillin-resistant Staphylococcus aureus and notable antifungal properties . These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Research:
this compound has also been explored for its anticancer properties. It has been used as an internal standard in assays related to cyclophosphamide and other anticancer drugs, indicating its relevance in cancer research . Furthermore, studies on novel para-aminobenzoic acid analogs have highlighted their potential as therapeutic agents with anticancer activity .

Case Studies and Research Findings

Study TitleKey FindingsApplication
Structure‐Activity Relationship of Methyl 4‐Aminobenzoate DerivativesIdentified strong inhibitors of GR and GST among derivatives; binding affinities predicted using computer-aided methodsDrug development targeting oxidative stress-related diseases
Antimicrobial Activity of Schiff BasesSchiff bases from PABA showed effective inhibition against MRSA and antifungal activityDevelopment of new antibiotics
Cyclophosphamide Assay InvolvementThis compound used as an internal standard in drug assaysPharmaceutical research for anticancer drugs

Mechanism of Action

The mechanism of action of methyl 4-aminobenzoate, particularly in its role as a local anesthetic, involves binding to the sodium ion channels on nerve membranes. This binding reduces the passage of sodium ions through the channels, thereby blocking the conduction of nerve impulses and resulting in local anesthesia .

Comparison with Similar Compounds

  • Methyl 4-nitrobenzoate
  • Methyl 4-hydroxybenzoate
  • Methyl 4-methylbenzoate

Comparison: Methyl 4-aminobenzoate is unique due to its amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, methyl 4-nitrobenzoate contains a nitro group that makes it more susceptible to reduction reactions, while methyl 4-hydroxybenzoate has a hydroxyl group that influences its solubility and reactivity in different chemical environments .

Biological Activity

Methyl 4-aminobenzoate, also known as methyl para-aminobenzoate or this compound, is an aromatic compound with significant biological activity. This article explores its pharmacological properties, particularly its interactions with glutathione-related enzymes, as well as its potential applications in drug development.

Chemical Structure and Properties

This compound is an ester derived from para-aminobenzoic acid. Its chemical structure can be represented as follows:

C9H11NO2\text{C}_9\text{H}_{11}\text{N}\text{O}_2

This compound is characterized by an amine group (-NH2) and a carboxylate group (-COOCH3), which contribute to its reactivity and biological interactions.

Inhibition of Glutathione-Related Enzymes

Recent studies have highlighted the inhibitory effects of this compound derivatives on glutathione reductase (GR) and glutathione S-transferase (GST). These enzymes play crucial roles in cellular defense against oxidative stress and detoxification processes.

Key Findings:

  • Inhibition Potency: this compound derivatives showed varying degrees of inhibition against GR and GST, with some derivatives exhibiting potent inhibitory activity. For instance, methyl 4-amino-3-bromo-5-fluorobenzoate demonstrated a KiK_i value of 0.325±0.012μM0.325\pm 0.012\,\mu M, indicating strong inhibition .
  • Binding Affinities: Computational studies predicted that certain derivatives had low binding energies to GR and GST receptors, suggesting favorable interactions that could enhance their pharmacological profile .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been extensively studied to optimize its efficacy against target enzymes. The following table summarizes the inhibitory activities of various derivatives:

CompoundKiK_i Value (μM\mu M)Enzyme Target
Methyl 4-amino-3-bromo-5-fluorobenzoate0.325±0.0120.325\pm 0.012Glutathione Reductase
Methyl 4-amino-2-nitrobenzoate92.41±22.2692.41\pm 22.26Glutathione S-transferase
Methyl 4-amino-2-bromobenzoateNot specifiedIn silico prediction
Methyl 4-amino-2-chlorobenzoateNot specifiedIn silico prediction

These findings indicate that modifications to the this compound structure can significantly influence its biological activity, highlighting the importance of SAR in drug design.

Antioxidant Activity

This compound's role as an antioxidant has been explored in vitro, showing potential for protecting cells from oxidative damage. The compound's ability to inhibit GR and GST suggests it may modulate oxidative stress responses effectively .

Drug Development

The compound is also being investigated for its potential use in developing new antibiotics and other therapeutic agents. Its derivatives have been linked to enhanced antibacterial activity, particularly when formulated with other compounds like quinolines and indoles .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing methyl 4-aminobenzoate and its derivatives, and how can side reactions be minimized?

this compound is synthesized via condensation reactions, such as coupling 4-chloro-1,8-naphthalic anhydride with this compound in acetic anhydride or methanol . To avoid side reactions (e.g., unwanted substitutions), stepwise strategies are recommended. For example, replacing reactive groups (e.g., chlorine) with stable moieties like piperidine prior to condensation improves yield and purity . Characterization via 1^1H NMR (250 MHz, δ in ppm relative to TMS) and elemental analysis ensures structural fidelity.

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

  • Spectroscopy : UV-vis (Ocean Optics USB 4000) and fluorescence spectroscopy (HORIBA Fluorolog FL-1057) in 1 cm quartz cells are used to analyze electronic transitions and emission properties .
  • Chromatography : HPLC with a C18 column (4.6 mm × 63 cm, 3 µm packing) and 290 nm detector resolves this compound from impurities (e.g., ornifloxacin). System validation requires resolution R2R \geq 2 and tailing factor ≤1.8 .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Acute exposure risks include skin irritation and carcinogenic potential. Mandatory PPE includes nitrile gloves, lab coats, and N95 masks. Waste must be segregated and processed by certified hazardous waste facilities. Avoid high temperatures (>300°C) to prevent decomposition .

Advanced Research Questions

Q. How do hydrogen-bonding patterns and supramolecular synthons influence the crystal structure of this compound?

Graph set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., NHON-H\cdots O interactions). SHELX software refines crystallographic data, with SHELXL optimizing parameters for small-molecule structures. Cross-referencing the Cambridge Structural Database (CSD) reveals trends in packing efficiency and polymorphism .

Q. What thermodynamic properties are critical for modeling this compound’s phase behavior, and how are they experimentally determined?

NIST/TRC data provide phase boundaries (e.g., liquid-vapor equilibrium from 0.34–3732 kPa) and critical points (e.g., Tc=774T_c = 774 K). Differential scanning calorimetry (DSC) measures enthalpy changes (ΔHfus\Delta H_{\text{fus}}, ΔHvap\Delta H_{\text{vap}}) at phase transitions, validated against 4 experimental data points .

Q. How does this compound serve as a precursor in pharmaceutical synthesis, and what mechanistic insights govern its reactivity?

In procaine synthesis, this compound undergoes esterification with 2-diethylaminoethanol, followed by HCl salt formation. Mechanistic studies (e.g., kinetic isotope effects) reveal nucleophilic acyl substitution as rate-determining. Intermediate purity is monitored via TLC (silica gel, ethyl acetate/hexane) .

Q. What role does this compound play in bioconjugation chemistry, and how does its reactivity compare to alkyne-functionalized analogs?

Unlike alkyne derivatives (e.g., methyl 4-(hept-5-ynoylamino)benzoate), this compound lacks click chemistry utility but serves as a scaffold for amide couplings. Comparative studies show its amino group enables Schiff base formation with aldehydes, whereas alkyne analogs undergo CuAAC reactions .

Q. Methodological Notes

  • Crystallography : Use SHELXL for refinement and CCDC deposition to contribute to the CSD .
  • Thermodynamic Modeling : Validate NIST data against experimental phase diagrams using high-pressure DSC .
  • Synthetic Optimization : Pre-functionalization of reactive sites reduces side reactions, improving yield .

Properties

IUPAC Name

methyl 4-aminobenzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXXNPOYQCLXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

63450-84-0 (hydrochloride), 83763-44-4 (sulfate (2:1))
Record name Methyl 4-aminobenzoate
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DSSTOX Substance ID

DTXSID7060704
Record name Benzoic acid, 4-amino-, methyl ester
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Molecular Weight

151.16 g/mol
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CAS No.

619-45-4
Record name Methyl 4-aminobenzoate
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Record name Methyl 4-aminobenzoate
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Synthesis routes and methods I

Procedure details

To a solution of 4-amino benzoic acid (20.0 g, 0.14 mol) in methanol (400 mL) was added conc. sulphuric acid (40 mL). The reaction mass was stirred at RT for 6-7 h. The reaction mass was quenched with water and basified with NaHCO3 and extracted with DCM. The organic layer was dried over anhydrous sodium sulphate and concentrated to afford 15.0 g of the desired product. 1H NMR (300 MHz, DMSO d6): δ 3.72 (s, 3H), 5.96 (br s, 2H), 6.55 (d, J=8.1 Hz, 2H), 7.64 (d, J=8.4 Hz, 2H) MS (m/z): 152.21 (M+H)+.
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20 g
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400 mL
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Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid was slowly added to a mixture of 4-aminobenzoic acid (4 g, 29.2 mmol) in methanol cooled to 0° C. After the addition, the mixture was stirred at room temperature for 5 hours. The mixture was washed with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer was dried over MgSO4 and concentrated under vacuum to obtain 4-aminobenzoic acid methyl ester (49a) (4.22 g, 27.9 mmol, 96%) as an off-white solid.
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4 g
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Synthesis routes and methods III

Procedure details

Into a 1000 mL 3-necked round bottom flask, was placed a solution of 4-aminobenzoic acid (20 g, 145.99 mmol) in methanol (600 mL). To the above was added H2SO4 (30 mL) dropwise with stirring. The resulting solution was stirred at reflux overnight. The reaction progress was monitored by TLC (EtOAc/PE=1:5). After completion, the volatile components were removed under reduced pressure and the residue was dissolved in 300 mL of water. Adjustment of the pH to 9 was accomplished by the addition of and aqueous sat. Na2CO3 solution. The resulting solution was extracted three times with 600 mL of EtOAc and the organic layers were combined and dried over Na2SO4. Removal of the volatile components under reduced pressure afforded the crude product methyl 4-aminobenzoate (vii) (20.4 g, 93% yield) as a yellow solid which was used directly in the next step without further purification.
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20 g
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Synthesis routes and methods IV

Procedure details

To a solution of 4-amino benzoic acid (100 grams, 729.18 mmol) in methanol (1000 mL) at 0° C. is passed dry HCl for 3 hours. The solution is then refluxed for 10 hours. Excess methanol is distilled, and water (1000 mL) is added. The solution is neutralized with dilute ammonia, filtered, and purified from an appropriate solvent.
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100 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 4-aminobenzoate
Methyl 4-aminobenzoate
Methyl 4-aminobenzoate
Methyl 4-aminobenzoate
Methyl 4-aminobenzoate
Methyl 4-aminobenzoate

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